1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-
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Overview
Description
1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl- is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of 1,6-naphthyridine consists of a fused ring system derived from the fusion of two pyridine rings through adjacent carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-naphthyridine derivatives typically involves multi-step processes. One common method is the aza-Diels-Alder reaction (Povarov reaction), which is activated by a Lewis acid. This reaction involves the condensation of ketones, malononitrile, and amines . Another method includes the Gould-Jacobs reaction, which involves the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization .
Industrial Production Methods
Industrial production methods for 1,6-naphthyridine derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridine derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert naphthyridine derivatives into tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
1,6-Naphthyridine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Industry: Used in the development of new materials and as intermediates in various chemical processes.
Mechanism of Action
The mechanism of action of 1,6-naphthyridine derivatives varies depending on their specific structure and target. For example, some derivatives act as inhibitors of HIV-1 integrase by binding to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site . Other derivatives may interact with different molecular targets and pathways, leading to their diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,6-naphthyridine, 5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl- include:
1,5-Naphthyridine: Another isomer with different biological activities and properties.
1,8-Naphthyridine: Known for its use in medicinal chemistry and as a building block for more complex molecules.
Quinoline: A structurally related compound with a wide range of applications in chemistry and medicine.
Uniqueness
1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl- is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
144791-56-0 |
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Molecular Formula |
C21H20N2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
6-methyl-2,4-diphenyl-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C21H20N2/c1-23-13-12-20-19(15-23)18(16-8-4-2-5-9-16)14-21(22-20)17-10-6-3-7-11-17/h2-11,14H,12-13,15H2,1H3 |
InChI Key |
SAJSNUXLXIVRNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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